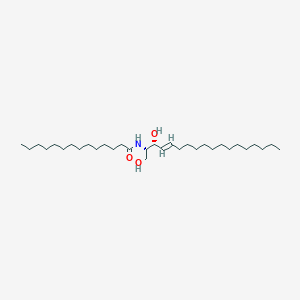
N-ethyl-2-fluoro-4-methanesulfonylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-ethyl-2-fluoro-4-methanesulfonylaniline” is a chemical compound with the CAS Number: 1864906-89-7 . It has a molecular weight of 217.26 and its IUPAC name is N-ethyl-2-fluoro-4-(methylsulfonyl)aniline .
Molecular Structure Analysis
The InChI code for “N-ethyl-2-fluoro-4-methanesulfonylaniline” is 1S/C9H12FNO2S/c1-3-11-9-5-4-7 (6-8 (9)10)14 (2,12)13/h4-6,11H,3H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Antineoplastic Activity in Medicine : Compounds related to N-ethyl-2-fluoro-4-methanesulfonylaniline, like 2-chloroethyl (methylsulfonyl)methanesulfonate, exhibit significant antineoplastic (anti-cancer) activity, particularly against leukemia. This compound has shown effectiveness in vivo against P388 leukemia, indicating its potential in cancer treatment (Shealy, Krauth, & Laster, 1984).
Biochemistry of Enzyme Inhibition : Methanesulfonyl fluoride, a compound related to N-ethyl-2-fluoro-4-methanesulfonylaniline, is known to inhibit acetylcholinesterase, an enzyme important in nerve function. It reacts with the enzyme to produce a methanesulfonyl enzyme derivative, which provides insights into the enzyme's functioning and potential pathways for targeted therapies (Kitz & Wilson, 1963).
Applications in Dye and Pigment Synthesis : In the field of material sciences, derivatives of N-ethyl-2-fluoro-4-methanesulfonylaniline are used in the synthesis of dyes. For instance, an alkali-clearable azo disperse dye containing a fluorosulfonyl group was synthesized using 4-fluorosulfonylaniline, indicating its role in developing new pigments and dyes with specific properties (Koh & Greaves, 2001).
Synthesis of Organic Compounds : These compounds are also used in the synthesis of various organic molecules. For example, efficient construction of indole rings from 2-ethynylaniline derivatives catalyzed by copper(II) salts has been achieved using N-methanesulfonyl derivatives, demonstrating their utility in complex organic syntheses (Hiroya et al., 2002).
Plant Science and Mutagenesis : In plant science, ethyl methanesulfonate (EMS) mutagenesis is a crucial tool for generating genetic variations and identifying genes related to plant development and stress tolerance. This highlights its application in improving crop resilience and understanding plant genetics (Chen et al., 2023).
Genetic Studies and Mutation Analysis : Ethyl methanesulfonate, another related compound, has been used to study genetic mutations in various organisms, providing insights into mutagenic processes and genetic stability, which is crucial for understanding genetic diseases and developing gene therapies (Lebkowski, Miller, & Calos, 1986).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-ethyl-2-fluoro-4-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-9-5-4-7(6-8(9)10)14(2,12)13/h4-6,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGKZQFKXUXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2986046.png)



![N-(2-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2986052.png)

![6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2986055.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)
![3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2986058.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986059.png)
![tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2986061.png)
![N-(tert-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2986063.png)
